2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

Catalog No.
S3095491
CAS No.
1435933-95-1
M.F
C58H72N2O2S6
M. Wt
1021.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']tert...

CAS Number

1435933-95-1

Product Name

2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

IUPAC Name

1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione

Molecular Formula

C58H72N2O2S6

Molecular Weight

1021.59

InChI

InChI=1S/C58H72N2O2S6/c1-5-9-13-17-19-23-39-59-55(51-37-35-49(67-51)47-33-31-45(65-47)43-29-27-41(63-43)25-21-15-11-7-3)53-54(57(59)61)56(60(58(53)62)40-24-20-18-14-10-6-2)52-38-36-50(68-52)48-34-32-46(66-48)44-30-28-42(64-44)26-22-16-12-8-4/h27-38H,5-26,39-40H2,1-4H3

InChI Key

CAOPCPKFKCIXFB-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)CCCCCC)C1=O)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC

Solubility

not available
  • Organic Field-Effect Transistors (OFETs)

    OFETs are semiconductor devices that operate based on the modulation of an electric field to control current flow. The chemical structure of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) includes key features for OFET applications:

    • Conjugated System: The molecule contains alternating single and double bonds, forming a conjugated system that allows for efficient charge transport .
    • Aromatic Rings: The presence of pyrrole and terthiophene units with aromatic rings contributes to planarity and π-π stacking, further enhancing charge mobility .
    • Alkyl Chains: The octyl and hexyl groups provide solubility and help in self-assembly for thin-film formation .
  • Organic Solar Cells (OSCs)

    OSCs are devices that convert sunlight into electricity. Similar to OFETs, the structural features of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) make it a potential candidate for OSCs:

    • Light Absorption: The conjugated system can absorb light across a broad range of the solar spectrum .
    • Charge Separation: The arrangement of donor and acceptor units within the molecule could facilitate exciton dissociation for efficient charge separation .

2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound with the molecular formula C30H40N2O2S2C_{30}H_{40}N_{2}O_{2}S_{2} and a molecular weight of approximately 524.78 g/mol. This compound belongs to the family of diketopyrrolopyrroles, which are known for their strong electron-accepting properties and are widely utilized in organic electronics, particularly in organic photovoltaic cells and field-effect transistors. The structure features a pyrrolo[3,4-c]pyrrole core that is functionalized with long alkyl chains and thiophene units, enhancing its solubility and electronic properties .

The mechanism of action of this specific DPP derivative in devices is not documented in available scientific literature. However, the mechanism of DPPs in organic electronics, in general, is based on their ability to transport charges efficiently due to the conjugated π-electron system present in their structure []. This allows them to function as donor materials in OPVs or semiconductor materials in OFETs [].

  • Skin irritation: Organic compounds can irritate upon contact with skin [].
  • Dust inhalation: Inhalation of dust particles may be harmful [].
  • Environmental impact: Organic compounds can potentially harm the environment if not disposed of properly [].

The reactivity of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione can be attributed to the presence of the diketopyrrole moiety, which can undergo various chemical transformations including:

  • Electrophilic Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
  • Reduction Reactions: The carbonyl groups in the diketopyrrole structure can be reduced to alcohols or other derivatives.
  • Polymerization: The compound can act as a monomer in polymerization reactions to form conjugated polymers with desirable electronic properties.

The synthesis of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves multi-step organic reactions:

  • Formation of Diketopyrrole Core: The initial step usually involves the condensation of appropriate aniline derivatives with diketones to form the diketopyrrole structure.
  • Functionalization: Subsequent steps involve the introduction of thiophene units through cross-coupling reactions such as Suzuki or Stille coupling.
  • Alkyl Chain Addition: Long alkyl chains like octyl or hexyl groups are introduced via nucleophilic substitution or other alkylation methods to enhance solubility.

These synthetic strategies allow for fine-tuning of the compound’s electronic properties by modifying substituents on the core structure .

The primary applications of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione include:

  • Organic Photovoltaics: Used as an electron acceptor material in bulk heterojunction solar cells.
  • Field Effect Transistors: Serves as a semiconductor material due to its high charge mobility.
  • Organic Light Emitting Diodes: Potential use in OLEDs due to its photophysical properties.

These applications leverage its unique electronic characteristics and solubility profile to enhance device performance .

XLogP3

19.6

Dates

Modify: 2023-08-18

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